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molecular formula C10H13N3O3S B2776762 3-Azidopropyl 4-methylbenzenesulfonate CAS No. 113738-22-0; 153207-76-2

3-Azidopropyl 4-methylbenzenesulfonate

Cat. No. B2776762
M. Wt: 255.29
InChI Key: MMGDPHCMLPGJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741916B2

Procedure details

Acetic acid 3-azido-propyl ester (3.16 g, 22.1 mmol) was dissolved in water (25 mL) and methanol (25 mL). To the resulting mixture was then added potassium carbonate (3.81 g, 27.6 mmol) and the resulting solution was stirred for 2 hours at room temperature, reduced to a third of its volume, saturated with MgSO4, filtered and partitioned with water and dichloromethane. The organic layer was dried with magnesium sulfate, filtered and transferred into to dry round bottom flask. To the filtrate was then added (3.35 g, 33.1 mmol) and tosyl chloride (4.6 g, 24.3 mmol) and the reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was partitioned with aqueous 1N HCl and dichloromethane. The organic layer was dried with Na2SO4, filtered and the solvent evaporated in vacuo to yield a crude oil. The crude oil was purified via flash chromatography (10% ethyl acetate/hexanes) to yield the toluene-4-sulfonic acid 3-azido-propyl ester (2.03 g) as an oil.
Name
Acetic acid 3-azido-propyl ester
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][O:7]C(=O)C)=[N+:2]=[N-:3].C(=O)([O-])[O-].[K+].[K+].[O-]S([O-])(=O)=O.[Mg+2].[S:23](Cl)([C:26]1[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=1)(=[O:25])=[O:24]>O.CO>[N:1]([CH2:4][CH2:5][CH2:6][O:7][S:23]([C:26]1[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=1)(=[O:25])=[O:24])=[N+:2]=[N-:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Acetic acid 3-azido-propyl ester
Quantity
3.16 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCOC(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.81 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
4.6 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
partitioned with water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to dry round bottom flask
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with aqueous 1N HCl and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified via flash chromatography (10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCCOS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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